1-Cinnamoyl-3-hydroxypyrrolidine
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Overview
Description
Mechanism of Action
Target of Action
It’s known that this compound is a natural product from piper nigrum , which has been associated with various biological activities.
Pharmacokinetics
It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . These properties can impact the bioavailability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cinnamoyl-3-hydroxypyrrolidine can be synthesized through a series of chemical reactions involving the condensation of cinnamoyl chloride with 3-hydroxypyrrolidine . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Cinnamoyl-3-hydroxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cinnamoyl group can be reduced to form a saturated alkyl chain.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1-cinnamoyl-3-oxopyrrolidine.
Reduction: Formation of 1-(3-hydroxypropyl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent used.
Scientific Research Applications
1-Cinnamoyl-3-hydroxypyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Comparison with Similar Compounds
1-Cinnamoyl-3-hydroxypyrrolidine can be compared with other similar compounds, such as:
1-Cinnamoylpyrrolidine (CAS#52438-21-8): Lacks the hydroxyl group, which may affect its biological activity and solubility.
Piperlotine A (CAS#389572-70-7): Contains a similar pyrrolidine ring but with different substituents, leading to variations in its pharmacological properties.
Piperlotine C (CAS#886989-88-4): Another related compound with distinct structural features and biological activities.
The unique presence of the hydroxyl group in this compound contributes to its distinct chemical reactivity and potential biological effects, setting it apart from its analogs .
Properties
IUPAC Name |
(E)-1-(3-hydroxypyrrolidin-1-yl)-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12-8-9-14(10-12)13(16)7-6-11-4-2-1-3-5-11/h1-7,12,15H,8-10H2/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHARWVZPAKTDJR-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C=CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1O)C(=O)/C=C/C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the antifungal potential of 1-Cinnamoyl-3-hydroxypyrrolidine?
A1: While the provided research paper [] describes the isolation and structural characterization of this compound (compound 3 in the study), it does not directly test this specific compound for antifungal activity. The paper focuses on the antifungal activity of other isolated amides (compounds 6-15), which demonstrated activity against Cryptococcus neoformans ATCC 90 113 with varying IC50 values. Therefore, based on the information provided in this research, we cannot definitively conclude the antifungal potential of this compound. Further research focusing specifically on this compound is needed to determine its antifungal activity and potential mechanism of action.
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